Acepromazine

描述

This compound is one of the phenothiazine derivative psychotropic drugs, used little in humans, however frequently in animals as a sedative and antiemetic.

This compound is a phenothiazine derivative with depressant effect on the central nervous system. This compound acts as a dopamine receptor antagonist in the CNS, thereby causing sedation, muscular relaxation and a reduction in spontaneous activity. Its fast-acting neuroleptic effect with low toxicity is of particular value in veterinary medicine.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A phenothiazine that is used in the treatment of PSYCHOSES.

See also: Mesoridazine (related); Perazine (related); this compound Maleate (active moiety of).

属性

IUPAC Name |

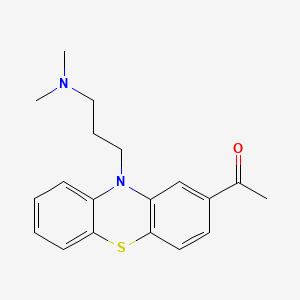

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13H,6,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSIYYJFMPDDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3598-37-6 (maleate) | |

| Record name | Acepromazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022552 | |

| Record name | Acetylpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acepromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.80e-03 g/L | |

| Record name | Acepromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61-00-7 | |

| Record name | Acepromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acepromazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acepromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acepromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54EJ303F0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acepromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Acepromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acepromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Dopamine Receptor Antagonist Activity of Acepromazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acepromazine, a phenothiazine derivative, is widely utilized in veterinary medicine for its sedative and tranquilizing properties. Its primary mechanism of action involves the antagonism of dopamine receptors within the central nervous system. This technical guide provides a comprehensive overview of this compound's activity as a dopamine receptor antagonist, detailing its binding affinities, functional potencies, and the subsequent effects on downstream signaling pathways. This document synthesizes available quantitative data, outlines detailed experimental protocols for the assessment of dopamine receptor antagonism, and presents visual representations of the associated molecular interactions and workflows to support further research and drug development in this area.

Introduction

This compound is a neuroleptic agent that exerts its effects by blocking various neurotransmitter receptors, with a pronounced antagonist activity at dopamine receptors.[1][2][3] It interacts with both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families, with a particularly high affinity for the D2 subtype.[4][5] This antagonism disrupts the normal signaling cascades initiated by dopamine, leading to the sedative, antiemetic, and anxiolytic effects observed clinically. Understanding the precise nature of this compound's interaction with each dopamine receptor subtype is crucial for elucidating its full pharmacological profile and for the development of novel therapeutics with improved selectivity and reduced side effects.

Quantitative Analysis of this compound's Dopamine Receptor Antagonist Activity

Dopamine Receptor Binding Affinity

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.

Table 1: this compound Dopamine Receptor Binding Affinity

| Receptor Subtype | Ligand | Ki (nM) | Source |

| D1 | [3H]SCH23390 | Data Not Available | - |

| D2 | [3H]Spiperone | Potent Antagonist | |

| D3 | [3H]Spiperone | Data Not Available | - |

| D4 | [3H]Spiperone | Data Not Available | - |

Note: While specific Ki values for this compound are not provided in the search results, it is consistently described as a potent D2 receptor antagonist.

Dopamine Receptor Functional Antagonism

Functional assays, such as the cAMP inhibition assay for D2-like receptors, are used to measure the ability of an antagonist to block the biological response initiated by an agonist. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Table 2: this compound Dopamine Receptor Functional Antagonism

| Receptor Subtype | Assay Type | IC50 (nM) | Source |

| D1-like | cAMP Stimulation Assay | Data Not Available | - |

| D2-like | cAMP Inhibition Assay | Data Not Available | - |

Note: The lack of specific IC50 values for this compound in the provided search results highlights a gap in the publicly available data for this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of a compound's pharmacological activity. The following sections describe standardized protocols for assessing the dopamine receptor antagonist properties of phenothiazines like this compound.

Radioligand Displacement Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for dopamine receptors.

Experimental Workflow for Radioligand Displacement Assay

Caption: Workflow for a radioligand displacement binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the dopamine receptor subtype of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2-like receptors), and varying concentrations of the test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Radioactivity Measurement: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (D2-like Receptor Antagonism)

This protocol describes how to measure the functional antagonism of this compound at Gi-coupled D2-like dopamine receptors by quantifying its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.

Experimental Workflow for cAMP Functional Assay

Caption: Workflow for a cAMP functional antagonism assay.

Methodology:

-

Cell Culture: Culture a cell line stably expressing the D2-like receptor of interest (e.g., CHO or HEK293 cells).

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a dopamine receptor agonist (e.g., dopamine or quinpirole) along with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) to all wells except the negative control.

-

Incubation: Incubate the plate for a specific time to allow for the modulation of cAMP production.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound and fit the data to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

Downstream Signaling Pathways

The antagonism of dopamine receptors by this compound disrupts the intracellular signaling cascades normally initiated by dopamine. The D1-like and D2-like receptor families are coupled to different G proteins, leading to opposing effects on the production of the second messenger cyclic AMP (cAMP).

D1-like Receptor Signaling

D1-like receptors (D1 and D5) are coupled to Gs/olf proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32. This compound, by blocking D1-like receptors, would prevent this cascade of events.

D2-like Receptor Signaling

D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins. Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound's primary mechanism of action is the potent antagonism of D2 receptors, thereby blocking this inhibitory effect and leading to a relative increase in cAMP levels that were being suppressed by dopamine.

Beyond the canonical cAMP pathway, D2 receptor signaling also involves β-arrestin-mediated pathways that can influence other signaling molecules such as Akt and GSK-3β. Blockade of D2 receptors by antagonists like this compound can therefore have complex effects on these downstream signaling networks.

Dopamine D2 Receptor Antagonism by this compound

Caption: Signaling pathway of D2 receptor antagonism by this compound.

Conclusion

This compound's primary pharmacological action as a dopamine receptor antagonist, particularly at the D2 receptor, is well-established. This antagonism disrupts dopamine-mediated signaling pathways, leading to its characteristic sedative and tranquilizing effects. While qualitative data on its receptor interactions are available, a significant gap exists in the public domain regarding specific quantitative binding affinities (Ki) and functional potencies (IC50) for this compound at the various dopamine receptor subtypes. Further research is warranted to fully elucidate the quantitative pharmacology of this compound, which will be instrumental in the development of more selective and safer neuroleptic agents for both veterinary and potentially human applications. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding of dopamine receptor pharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

The Pharmacokinetics of Acepromazine Across Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acepromazine, a phenothiazine derivative, is a widely utilized tranquilizer and sedative in veterinary medicine. Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which exhibits significant variability across different animal species. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's pharmacokinetics in key animal species, including dogs, cats, and horses. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and veterinary medicine. This document synthesizes quantitative pharmacokinetic data, details common experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of this critical veterinary drug.

Introduction

This compound exerts its primary sedative effects through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] It also interacts with other receptors, including α1-adrenergic, histamine H1, and muscarinic cholinergic receptors, contributing to its broad pharmacological effects, which include antiemetic and hypotensive actions.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for optimizing dosing regimens, minimizing adverse effects, and ensuring animal welfare. This guide will delve into the species-specific pharmacokinetic parameters that govern the disposition of this compound in the body.

Comparative Pharmacokinetics

The pharmacokinetic parameters of this compound vary considerably among dogs, cats, and horses. These differences necessitate species-specific dosing strategies to achieve the desired level of sedation while avoiding potential complications. The following tables summarize the key pharmacokinetic parameters for intravenous (IV) and oral (PO) administration of this compound in these species.

Table 1: Intravenous (IV) Administration of this compound

| Parameter | Dog | Horse | Cat |

| Dose (mg/kg) | 0.01 - 0.05[5] | 0.09 | 0.01 - 0.05 |

| Elimination Half-life (t½) | 7.1 hours | 5.16 ± 0.45 hours | Data not available |

| Volume of Distribution (Vd) | - | - | Data not available |

| Clearance (Cl) | - | - | Data not available |

| Protein Binding (%) | - | >99 | Data not available |

Table 2: Oral (PO) Administration of this compound

| Parameter | Dog | Horse | Cat |

| Dose (mg/kg) | 1.3 - 1.5 | 0.09 | 0.5 - 1.5 |

| Elimination Half-life (t½) | 15.9 hours | 8.58 ± 2.23 hours | - |

| Bioavailability (%) | 20 | - | - |

| Time to Maximum Concentration (Tmax) | - | - | - |

| Maximum Concentration (Cmax) | - | - | - |

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism of action of this compound is the blockade of dopamine D2 receptors in the brain. This antagonism disrupts dopaminergic neurotransmission, leading to the characteristic sedative and tranquilizing effects. The signaling cascade initiated by dopamine D2 receptor activation and its subsequent inhibition by this compound is a critical aspect of its pharmacology.

References

- 1. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 2. This compound | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound in Dogs: Overview, Adverse Events, & Warnings [cliniciansbrief.com]

An In-depth Technical Guide on the Historical Development and Initial Clinical Use of Acepromazine

Introduction

Acepromazine, a phenothiazine derivative, holds a unique position in pharmaceutical history, beginning its journey in human medicine as an antipsychotic agent in the 1950s before transitioning almost exclusively to veterinary practice.[1][2][3] Known chemically as 1-{10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-yl}ethanone, it is structurally related to chlorpromazine, another phenothiazine that remains in human use.[1] This technical guide provides a comprehensive overview of the historical development, synthesis, initial clinical applications, and foundational experimental data of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Development and Synthesis

Developed in the mid-20th century, this compound emerged during the exploration of phenothiazine derivatives for their psychotropic properties.[4] Its initial investigation in the 1950s was for use as an antipsychotic in humans, a common application for this class of compounds at the time.

Chemical Synthesis

The synthesis of this compound involves the alkylation of 2-acetylphenothiazine. A general laboratory-scale protocol is as follows:

Experimental Protocol: Synthesis of this compound

-

Reactants: 2-acetylphenothiazine, Sodium Hydride (NaH), 3-(Dimethylamino)propyl chloride.

-

Solvent: Anhydrous N,N-dimethyl-formamide (DMF).

-

Procedure:

-

A solution of 2-acetylphenothiazine (1 mmol) is prepared in anhydrous DMF (12 mL).

-

Sodium hydride (4.5 equivalents) is added to the solution in portions.

-

The mixture is stirred for 30 minutes at room temperature (approximately 20°C) to facilitate the formation of the phenothiazine anion.

-

3-(Dimethylamino)propyl chloride is then added to the reaction mixture.

-

The mixture is heated to 50°C and stirred for 5 hours.

-

Following the reaction, the solution is concentrated under a vacuum to remove the solvent.

-

The resulting residue is purified using column chromatography to isolate the this compound product.

-

Mechanism of Action

This compound's pharmacological effects are multifaceted, stemming from its interaction with several central and peripheral nervous system receptors. Its primary action is the antagonism of dopamine D2 receptors at the postsynaptic level in the central nervous system, which is responsible for its potent sedative and tranquilizing effects. This dopaminergic blockade reduces spontaneous motor activity and calms anxious or agitated individuals.

Beyond its primary target, this compound also exhibits significant antagonistic activity at other receptors:

-

α1-Adrenergic Receptors: Blockade of these receptors leads to peripheral vasodilation and subsequent hypotension.

-

Histamine H1 Receptors: Antagonism contributes to its sedative and antiemetic properties.

-

Muscarinic Acetylcholine Receptors: Weaker anticholinergic activity can lead to side effects such as dry mouth.

Caption: this compound's multi-receptor antagonism pathway.

Initial Clinical Use in Humans

In the 1950s, this compound was introduced for human use as an antipsychotic agent for conditions like schizophrenia. It was also administered for the treatment of anxiety disorders, intractable hiccups, and nausea and vomiting.

However, its use in humans was short-lived and ultimately discontinued due to a combination of serious side effects and a relative lack of efficacy compared to other available agents. Reported adverse effects in humans included profound drowsiness, dizziness, dry mouth, abnormal muscle movements (dystonic reactions), severe hypotension, respiratory depression, and in some cases, seizures and coma.

Table 1: Summary of Initial Human Clinical Use

| Parameter | Description |

| Time Period | 1950s |

| Primary Indication | Antipsychotic (e.g., for Schizophrenia) |

| Other Indications | Anxiety, hiccups, nausea, and vomiting |

| Reported Dosages | 10 to 20 mg, up to three times daily for anxiety |

| Reasons for Discontinuation | Serious side effects, lack of effectiveness |

| Key Adverse Effects | Hypotension, respiratory depression, dystonic reactions, seizures |

Transition and Initial Clinical Use in Veterinary Medicine

Following its discontinuation in humans, this compound found a new and lasting role in veterinary medicine, where it is now almost exclusively used. It is a staple tranquilizer and pre-anesthetic agent for a variety of species, most notably dogs, cats, and horses.

Its principal value in animals is to calm and quiet anxious or fractious patients, facilitating safer handling for examinations, grooming, transport, and minor procedures.

Key Veterinary Applications:

-

Sedation and Chemical Restraint: Used to manage anxiety and aggression in clinical settings.

-

Pre-anesthetic: Administered before general anesthesia to reduce the required dose of anesthetic agents and to provide a smoother induction and recovery. In equine surgery, its use has been shown to reduce the perianaesthetic mortality rate.

-

Antiemetic: Prevents nausea and vomiting, particularly related to motion sickness or as a side effect of other drugs.

-

Vasodilation: In horses, it is sometimes used in the treatment of laminitis to improve blood flow, though evidence for its efficacy in increasing perfusion in the laminae is limited.

References

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Acepromazine Maleate

Acepromazine maleate is a phenothiazine derivative widely used in veterinary medicine as a tranquilizer, sedative, and antiemetic.[1][2][3] This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, mechanism of action, pharmacokinetics, and analytical methods for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

This compound maleate is the maleate salt of this compound.[4] The core structure is a phenothiazine ring system, which is substituted with an acetyl group and a 3-(dimethylamino)propyl group.[5]

Chemical Names:

-

1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]ethanone (Z)-but-2-enedioate

-

2-Acetyl-10-(3-dimethylaminopropyl)phenothiazine maleate

| Identifier | Value |

| Chemical Formula | C₂₃H₂₆N₂O₅S |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 3598-37-6 |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O |

Physicochemical and Spectroscopic Properties

This compound maleate presents as a white to light yellow crystalline powder. Its physicochemical properties are crucial for its formulation and biological activity.

| Property | Value |

| Melting Point | 136.0 to 140.0 °C |

| Water Solubility | 37,000 mg/L at 20°C (pH 7) |

| Solubility in Organic Solvents | Soluble in ethanol (~2 mg/ml), DMSO (~3 mg/ml), and dimethyl formamide (~1 mg/ml). Also soluble in chloroform. |

| pKa (Strongest Basic) | 8.5 |

| logP | 4.32 |

| UV/Vis λmax | 242, 278 nm |

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation and analysis of this compound maleate. While specific spectral data from primary literature is required for a full analysis, ¹H NMR, ¹³C NMR, and mass spectra are characteristic fingerprints of the molecule.

Synthesis of this compound Maleate

The synthesis of this compound maleate is a multi-step process that begins with the synthesis of 3-acetylphenothiazine.

Experimental Protocol: Synthesis of this compound

-

Alkylation of 2-Acetylphenothiazine:

-

Dissolve 2-acetylphenothiazine (1 mmol) in anhydrous N,N-dimethylformamide (DMF) (12 mL).

-

Add sodium hydride (NaH) (4.5 eq) in portions to the solution and stir for 30 minutes at room temperature.

-

Add 3-(dimethylamino)propyl chloride to the mixture.

-

Stir the reaction mixture for 5 hours at 50°C.

-

Concentrate the solution under vacuum.

-

Purify the resulting residue (this compound base) using column chromatography.

-

-

Salt Formation:

-

React the purified this compound base with maleic acid to form the this compound maleate salt.

-

Mechanism of Action (Pharmacodynamics)

This compound maleate exerts its effects by interacting with multiple neurotransmitter systems in the central nervous system (CNS). Its primary mechanism is the antagonism of dopamine D2 receptors.

It also has antagonist activity at:

-

Alpha-1 Adrenergic Receptors: Leading to vasodilation and hypotension.

-

Serotonin Receptors (5-HT1 and 5-HT2): Contributing to its anxiolytic and anti-aggressive properties.

-

Histamine H1 Receptors: Causing sedation and antiemetic effects.

-

Muscarinic (Cholinergic) M1/M2 Receptors: Resulting in anticholinergic effects like dry mouth.

Caption: Dopamine Receptor Antagonism by this compound.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound can vary significantly between species.

| Parameter | Value (Horse) | Value (Dog) |

| Route of Administration | Intravenous (IV), Oral (PO) | Oral, Intravenous |

| Onset of Action (PO) | 30-60 minutes | 30-60 minutes |

| Bioavailability (PO) | 55.1% | N/A |

| Protein Binding | >99% | N/A |

| Volume of Distribution (Vd) | 6.6 L/kg (IV) | N/A |

| Elimination Half-life (t½) | ~2.5 hours (IV), 184.8 min (IV) | 1-7 minutes (IV) |

| Metabolism | Hepatic. Major metabolite is 2-(1-hydroxyethyl) promazine sulfoxide (HEPS). | Hepatic |

| Excretion | Primarily urinary | Urine |

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the detection and quantification of this compound and its metabolites in biological samples.

Experimental Protocol: HPLC Analysis of this compound in Plasma

This protocol is a generalized representation based on described methodologies.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add an internal standard.

-

Add an appropriate buffer to adjust the pH.

-

Extract the sample with a suitable organic solvent (e.g., a hexane-isoamyl alcohol mixture).

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard liquid chromatograph with a UV or electrochemical detector.

-

Column: C18 or nitrile-bonded reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and an acetate buffer (e.g., 75:25 acetonitrile:0.1M acetate buffer, pH 4.75).

-

Flow Rate: 1.2 mL/min.

-

Detection: Electrochemical detection with an oxidation potential set at 0.7 V.

-

-

Quantification:

-

Inject the prepared sample into the HPLC system.

-

Create a calibration curve using standard solutions of known concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Caption: HPLC Experimental Workflow for this compound.

References

- 1. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]

- 2. This compound Maleate for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]

- 3. This compound Maleate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 4. This compound Maleate | C23H26N2O5S | CID 6420038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]

Oral Acepromazine: A Technical Guide to Absorption and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the absorption and bioavailability of acepromazine following oral administration in veterinary species. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, providing a comprehensive overview of the pharmacokinetic properties of this widely used phenothiazine tranquilizer. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes associated pathways to facilitate a deeper understanding of this compound's behavior in vivo.

Executive Summary

This compound, a phenothiazine derivative, is extensively used in veterinary medicine for its sedative and tranquilizing effects. While its efficacy is well-established, the absorption and bioavailability following oral administration can be variable and are influenced by several factors, including species, dose, and individual animal physiology. This guide provides a consolidated resource on the oral pharmacokinetics of this compound, with a focus on quantitative data and the experimental protocols used to derive them. A key finding is the non-linear relationship between dose and bioavailability in dogs and cats, suggesting saturable first-pass metabolism. In horses, oral bioavailability is considerably higher. Understanding these nuances is critical for effective dose regimen design and for the development of novel oral formulations.

Pharmacokinetic Profile of Oral this compound

The oral bioavailability of this compound exhibits significant variability across different animal species. This section presents a summary of the key pharmacokinetic parameters reported in the literature for horses, dogs, and cats.

Table 1: Pharmacokinetic Parameters of Oral this compound in Horses

| Parameter | Value | Species | Dosage | Reference |

| Bioavailability (F) | 55.1% | Horse | 0.5 mg/kg | [1] |

| Cmax (Peak Plasma Concentration) | 59 ng/mL | Horse | 0.5 mg/kg | [1] |

| Tmax (Time to Peak Plasma Concentration) | 0.4 hours | Horse | 0.5 mg/kg | [1] |

| Elimination Half-Life (t½) | 6.04 hours | Horse | 0.5 mg/kg | [1] |

| Absorption Half-Life | 0.84 hours | Horse | 0.5 mg/kg | [1] |

Table 2: Pharmacokinetic Parameters of Oral this compound in Dogs and Cats

| Parameter | Value | Species | Dosage | Reference |

| Bioavailability (F) | ~20% | Dog | 1.3-1.5 mg/kg | |

| Elimination Half-Life (t½) | 15.9 hours | Dog | 1.3-1.5 mg/kg | |

| Elimination Half-Life (t½) | ~2.5 hours | Dog | 1.25, 2.5, 5, 10 mg/kg | |

| Elimination Half-Life (t½) | ~3 hours | Cat | 1.25, 2.5, 5, 10 mg/kg | |

| Note: | Cmax and Tmax data for oral administration in dogs and cats are not consistently reported in the reviewed literature. |

The data reveals a notable difference in bioavailability between horses and dogs, with horses exhibiting a much higher oral bioavailability. Furthermore, the elimination half-life in dogs appears to vary significantly between studies, which could be attributed to differences in study design, analytical methods, or the specific breeds of dogs used. The non-linear relationship between the administered dose and the resulting bioavailability in dogs and cats suggests that the pre-systemic metabolism of this compound may become saturated at higher doses.

Factors Influencing Oral Absorption

Several factors can influence the rate and extent of this compound absorption from the gastrointestinal tract.

-

First-Pass Metabolism: The significant difference between oral and intravenous pharmacokinetics, particularly the lower bioavailability after oral administration in dogs and cats, strongly suggests a prominent first-pass effect. The liver is the primary site of metabolism for this compound. The non-linear bioavailability observed in dogs and cats indicates that the enzymes responsible for this metabolism can be saturated at higher oral doses.

-

Food Effect: The presence of food in the stomach can affect the absorption of orally administered drugs. While some sources suggest that this compound can be given with or without food, it is generally recommended to administer it to fasted animals for more consistent absorption, as is standard for many oral medications in veterinary bioequivalence studies.

-

Co-administered Medications: The concurrent use of other drugs can impact this compound absorption. For example, antacids can decrease the absorption of oral this compound.

-

Individual and Breed-Specific Variation: There is considerable individual variability in the response to this compound, which may be partly due to differences in absorption and metabolism. Certain breeds of dogs, such as Boxers and Greyhounds, are known to be more sensitive to the effects of this compound, which may be related to differences in their metabolic pathways.

Mechanism of Action: Dopamine Receptor Antagonism

This compound primarily exerts its sedative and tranquilizing effects by acting as an antagonist at dopamine D2 receptors in the central nervous system. By blocking these receptors, this compound reduces dopaminergic neurotransmission, leading to a calming effect. Additionally, this compound has effects on other receptor systems, which contribute to its overall pharmacological profile.

Caption: this compound's journey from oral administration to its effect in the CNS.

Experimental Protocols for Bioavailability Studies

The determination of this compound's oral bioavailability necessitates a well-controlled experimental design. The following outlines a general methodology based on protocols described in the scientific literature for veterinary bioequivalence studies.

Study Design

A randomized, crossover study design is typically employed. In this design, each animal serves as its own control, receiving both the oral and intravenous (IV) formulations of this compound in a sequential manner, separated by a washout period of sufficient duration to ensure complete elimination of the drug from the body.

Animal Subjects

Healthy, adult animals of the target species (e.g., horses, dogs, or cats) are used. Animals are typically fasted overnight prior to drug administration to minimize variability in gastrointestinal absorption.

Drug Administration

-

Oral (PO): A precisely weighed dose of the this compound formulation is administered directly into the animal's mouth or via a nasogastric tube.

-

Intravenous (IV): A corresponding dose of a sterile this compound solution is administered as a bolus injection into a major vein (e.g., jugular vein).

Blood Sample Collection

Serial blood samples are collected from a catheter placed in a vein at predetermined time points before and after drug administration. A typical sampling schedule might include samples taken at 0 (pre-dose), 5, 15, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-administration. The exact timing should be adapted based on the known pharmacokinetic profile of the drug in the specific species.

Sample Processing and Analysis

Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma. The plasma is then harvested and stored frozen until analysis. The concentration of this compound in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with ultraviolet or mass spectrometric detection (LC-MS/MS).

Pharmacokinetic Analysis

The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including:

-

Area Under the Curve (AUC): Calculated using the linear trapezoidal rule.

-

Peak Plasma Concentration (Cmax): The maximum observed plasma concentration.

-

Time to Peak Plasma Concentration (Tmax): The time at which Cmax is observed.

-

Elimination Half-Life (t½): The time required for the plasma concentration to decrease by half.

Oral bioavailability (F) is then calculated using the following formula:

F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Caption: A typical workflow for a veterinary oral bioavailability study.

Conclusion

The oral absorption and bioavailability of this compound are complex processes that are subject to significant inter-species and intra-species variability. This technical guide has synthesized the available quantitative data and outlined the standard experimental methodologies used to assess these pharmacokinetic parameters. For researchers and drug development professionals, a thorough understanding of these factors is paramount for the rational design of dosing regimens and the development of improved oral formulations of this compound. The evidence for a significant first-pass metabolism, particularly in dogs and cats, highlights an area for potential formulation strategies to enhance bioavailability and reduce variability in clinical response. Future research should aim to provide more definitive Cmax and Tmax data for oral this compound in dogs and cats and to further elucidate the specific metabolic pathways involved in its first-pass elimination.

References

Acepromazine's Effects on the Cardiovascular System: A Cellular Perspective

Introduction

Acepromazine, a phenothiazine derivative, is widely utilized in veterinary medicine for its sedative and antiemetic properties. However, its administration is frequently associated with significant cardiovascular effects, primarily hypotension. This technical guide provides an in-depth examination of the cellular and molecular mechanisms underlying this compound's impact on the cardiovascular system. The focus is on its interactions with key receptors, ion channels, and signaling pathways within cardiomyocytes and vascular smooth muscle cells. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's cardiovascular pharmacology.

Receptor Binding and Functional Antagonism

This compound's cardiovascular effects are predominantly mediated through its antagonism of several key G-protein coupled receptors. Its highest affinity is for α1-adrenergic receptors, followed by dopaminergic and serotonergic receptors.

Quantitative Analysis of Receptor Antagonism

The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at various cardiovascularly relevant receptors. This data, compiled from multiple in-vitro studies, highlights the compound's potent α1-adrenergic blockade, which is the primary driver of its vasodilatory and hypotensive effects.

| Receptor Subtype | Species | Tissue/Cell Line | Parameter | Value | Reference |

| α1-Adrenergic | Rat | Brain Cortex | Ki | 1.3 nM | |

| α1A-Adrenergic | Human | Recombinant CHO cells | Ki | 0.9 nM | |

| α1B-Adrenergic | Human | Recombinant HEK293 cells | Ki | 2.1 nM | |

| α1D-Adrenergic | Human | Recombinant CHO cells | Ki | 1.5 nM | |

| Dopamine D2 | Rat | Striatum | Ki | 10 nM | |

| Serotonin 5-HT2A | Rat | Frontal Cortex | Ki | 5.2 nM | |

| Histamine H1 | Guinea Pig | Cerebellum | Ki | 2.4 nM |

Caption: Table 1. Binding affinities (Ki) of this compound for various receptors.

Signaling Pathway of α1-Adrenergic Receptor Antagonism

This compound competitively antagonizes the binding of endogenous catecholamines, such as norepinephrine, to α1-adrenergic receptors on vascular smooth muscle cells. This action inhibits the canonical Gq signaling pathway, leading to a reduction in intracellular calcium levels and subsequent vasodilation.

Caption: α1-Adrenergic receptor signaling pathway and its antagonism by this compound.

Effects on Cardiac Ion Channels

Beyond its receptor-mediated effects, this compound directly modulates the activity of several key cardiac ion channels. These interactions can alter the cardiac action potential, predisposing to arrhythmias in susceptible individuals.

Quantitative Analysis of Ion Channel Modulation

The following table summarizes the effects of this compound on various cardiac ion currents. The data indicates a significant blockade of the rapid delayed rectifier potassium current (IKr), which is a critical component of cardiac repolarization.

| Ion Channel (Current) | Species | Cell Type | Parameter | Value | Reference |

| hERG (IKr) | Human | Recombinant HEK293 cells | IC50 | 0.2 µM | |

| Nav1.5 (INa) | Rat | Ventricular Myocytes | % Inhibition @ 10 µM | 35% | |

| Cav1.2 (ICa,L) | Guinea Pig | Ventricular Myocytes | % Inhibition @ 10 µM | 15% |

Caption: Table 2. Effects of this compound on cardiac ion channels.

Impact on Cardiac Action Potential

The blockade of IKr by this compound leads to a prolongation of the action potential duration (APD), particularly at slower heart rates. This effect is reflected in a prolonged QT interval on the electrocardiogram and is a known risk factor for the development of Torsades de Pointes, a polymorphic ventricular tachycardia.

Caption: Workflow for assessing this compound's effect on IKr using patch-clamp.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the α1-adrenergic receptor.

Methodology:

-

Membrane Preparation: Cerebral cortex from adult male Wistar rats is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and constitutes the membrane preparation.

-

Binding Assay: The assay is performed in a final volume of 250 µL containing 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, membrane protein (50-100 µg), the radioligand [3H]prazosin (0.1-5 nM), and varying concentrations of this compound (10⁻¹¹ to 10⁻⁵ M).

-

Incubation: The mixture is incubated at 25°C for 60 minutes.

-

Termination and Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. The filters are washed three times with 3 mL of ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM phentolamine. Specific binding is calculated by subtracting non-specific from total binding. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade

Objective: To determine the IC50 of this compound for the hERG potassium channel.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature (22-25°C). The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4 with NaOH). The internal pipette solution contains (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 MgATP (pH 7.2 with KOH).

-

Voltage Protocol: To elicit hERG currents (IKr), cells are held at a holding potential of -80 mV. A depolarizing pulse to +20 mV for 2 seconds is applied to activate the channels, followed by a repolarizing step to -50 mV for 3 seconds to record the deactivating tail current.

-

Drug Application: this compound is dissolved in the external solution and applied to the cells at concentrations ranging from 0.01 µM to 10 µM.

-

Data Analysis: The peak tail current at -50 mV is measured before and after drug application. The percentage of current inhibition is calculated for each concentration. The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Conclusion

The cardiovascular effects of this compound at the cellular level are multifaceted. Its primary mechanism of action is the potent antagonism of α1-adrenergic receptors in vascular smooth muscle, leading to vasodilation and a decrease in blood pressure. Additionally, this compound's blockade of cardiac ion channels, most notably the hERG potassium channel, results in a prolongation of the cardiac action potential. This latter effect carries a potential pro-arrhythmic risk. A thorough understanding of these cellular mechanisms is crucial for the safe and effective clinical use of this compound and for the development of novel cardiovascular drugs with improved safety profiles.

Methodological & Application

Application Notes and Protocols for Acepromazine Sedation in Laboratory Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage guidelines for the use of acepromazine as a sedative agent in laboratory rodents, primarily mice and rats. The information is intended to ensure safe, effective, and reproducible sedation for various research applications.

Overview and Mechanism of Action

This compound is a phenothiazine derivative commonly used in veterinary medicine for its tranquilizing and sedative effects.[1][2] It acts on the central nervous system by blocking dopamine receptors, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[1][3][4] Additionally, it has anti-adrenergic, antihistaminic, and anticholinergic properties. In laboratory settings, it is frequently used in combination with other agents, such as ketamine and xylazine, to produce a synergistic anesthetic effect.

Dosage Guidelines

The appropriate dosage of this compound can vary depending on the species, strain, age, and sex of the rodent. It is crucial to start with the lower end of the dose range and adjust as necessary. The following tables summarize recommended dosages for mice and rats.

Table 1: this compound Dosage for Mice

| Use | This compound Dosage (mg/kg) | Combination Agents (mg/kg) | Route of Administration | Notes |

| Sedation Alone | 2-5 | N/A | IP | May provide sedation but minimal analgesia. |

| With Ketamine | 5 | Ketamine (50-100) | IP | Recommended for minor survival procedures. |

| With Ketamine & Xylazine | 1-5 | Ketamine (50-100), Xylazine (4-10) | IP | Provides a good surgical plane of anesthesia. |

| With Ketamine & Xylazine | 2-3 | Ketamine (65-100), Xylazine (5-10) | IP | Surgical anesthesia. |

| With Fentanyl | 2-5 | Fentanyl (0.05-0.4) | IP | --- |

Table 2: this compound Dosage for Rats

| Use | This compound Dosage (mg/kg) | Combination Agents (mg/kg) | Route of Administration | Notes |

| Sedation Alone | 1.5-5 | N/A | IP | May provide sedation but minimal analgesia. |

| With Ketamine | 1-2.5 | Ketamine (75-80) | IP | Best for prolonged restraint and minor surgical procedures. |

| With Ketamine & Xylazine | 0.5-3 | Ketamine, Xylazine | IP | Extends anesthesia time. |

| With Ketamine & Xylazine | 0.75-4 | Ketamine (40-80), Xylazine (5-10) | IP | Provides a good surgical plane of anesthesia for most procedures at the upper end of the dose range. |

| Anesthetic Cocktail | 1 | Ketamine (50), Xylazine (5) | IP, IM, SC | Recommended anesthetic dose. |

Experimental Protocols

Preparation of Anesthetic Cocktails

Ketamine/Xylazine/Acepromazine Cocktail for Mice:

-

Example Preparation:

-

Combine 1.0 ml of Ketamine (100 mg/ml), 1.0 ml of Xylazine (20 mg/ml), and 0.3 ml of this compound (10 mg/ml).

-

Add 7.7 ml of sterile water or saline for injection to the mixture.

-

The final concentration will be approximately 10 mg/ml Ketamine, 2 mg/ml Xylazine, and 0.3 mg/ml this compound.

-

Store the prepared cocktail according to laboratory guidelines.

-

Ketamine/Xylazine/Acepromazine Cocktail for Rats:

-

Example Preparation:

-

Combine 5.0 ml of Ketamine (100 mg/ml), 2.5 ml of Xylazine (20 mg/ml), and 1.0 ml of this compound (10 mg/ml).

-

Add 1.5 ml of sterile isotonic saline or sterile water for injection.

-

The final concentration of the mixture is: ketamine 50 mg/mL, xylazine 5 mg/mL, and this compound 1 mg/mL.

-

The mixed cocktail should be protected from light and stored at room temperature.

-

Administration and Monitoring

-

Animal Preparation:

-

Ensure animals have had an acclimation period of at least 3 days prior to the procedure.

-

Record the animal's weight to accurately calculate the dosage.

-

Pre-anesthetic fasting is generally not necessary for rodents.

-

Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.

-

-

Administration:

-

Administer the calculated dose via the chosen route, typically intraperitoneal (IP) injection.

-

-

Monitoring Anesthetic Depth:

-

Continuously monitor the animal's respiratory rate. For mice, a normal anesthetized rate is 55-100 breaths/min. A drop of 50% can be normal.

-

Check the pedal withdrawal reflex (toe pinch) to assess the depth of anesthesia. The absence of a response indicates a surgical plane of anesthesia.

-

Monitor mucous membrane color (should be pink) and capillary refill time (should be less than 2 seconds).

-

Maintain the animal's body temperature using a heating pad or other external heat source, as rodents are prone to hypothermia under anesthesia. Normal temperature under anesthesia is between 36.0°C and 38.0°C.

-

-

Post-procedural Care and Recovery:

-

Continue to monitor the animal until it is fully recovered.

-

Provide supplemental heat during the recovery period.

-

Ensure the animal has easy access to food and water once it has recovered sufficiently.

-

Recovery from this compound sedation can be prolonged.

-

Visualizations

Caption: this compound's mechanism of action.

References

Application Notes and Protocols: Acepromazine in Combination with Opioids for Neuroleptanalgesia in Dogs

Introduction

Neuroleptanalgesia is a state of profound sedation and analgesia induced by the synergistic combination of a neuroleptic (tranquilizer) and an opioid analgesic. In canine medicine, the combination of acepromazine, a phenothiazine neuroleptic, with various opioids is a common practice to achieve chemical restraint for diagnostic or minor surgical procedures, as well as for premedication prior to general anesthesia.

The rationale for this combination lies in the complementary pharmacological effects of the two drug classes. This compound provides reliable sedation and muscle relaxation, while the opioid contributes potent analgesia and enhances the sedative effects. This synergism often allows for lower doses of each drug to be used, potentially reducing the incidence and severity of dose-dependent side effects associated with either agent alone. These notes provide an overview of the mechanisms, quantitative effects, and experimental protocols for the use of this compound-opioid combinations in dogs for research and drug development purposes.

Mechanism of Action & Signaling Pathways

The efficacy of neuroleptanalgesia stems from the distinct yet complementary actions of this compound and opioids on the central nervous system (CNS).

-

This compound: As a phenothiazine derivative, this compound's primary mechanism of action is the antagonism of dopamine D2 receptors in the brain.[1][2] This blockade in the basal ganglia and limbic system leads to a decrease in motor activity and a state of tranquilization.[1] this compound also has antagonist effects at α1-adrenergic, histaminergic (H1), and muscarinic receptors, which contribute to some of its side effects, notably vasodilation and subsequent hypotension.[3]

-

Opioids: Opioids exert their effects by binding to and activating opioid receptors (mu, kappa, and delta), which are G-protein coupled receptors (GPCRs).[4] For analgesia and sedation, the mu (μ) and kappa (κ) receptors are most relevant. Activation of the μ-opioid receptor, the primary target for opioids like morphine, hydromorphone, and fentanyl, leads to a cascade of intracellular events via the G-protein pathway. This includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP), the closing of voltage-gated Ca²⁺ channels, and the opening of inwardly rectifying K⁺ channels. The cumulative effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting the transmission of nociceptive signals.

Application Notes: Quantitative Data

The combination of this compound with different opioids results in varying degrees of sedation and analgesia, as well as distinct physiological effects. The following tables summarize quantitative data from published studies.

Table 1: Sedative Effects of this compound-Opioid Combinations

| Combination (Drug & Dose IM) | Sedation Scoring System | Key Sedation Results | Reference |

| This compound (0.05 mg/kg) + Hydromorphone (0.1 mg/kg) | Subjective Scoring System (SSS) & Numeric Rating Scale (NRS) | Caused significantly greater sedation than saline at 15, 30, 45, and 60 minutes. Also greater than hydromorphone alone at 30 minutes. | |

| This compound (0.05 mg/kg) + Morphine (0.5 mg/kg) | Numeric Descriptive Scale (NDS: 0-3) & Simple Numerical Scale (SNS: 0-10) | Combination (AMM, with midazolam) resulted in intense sedation (NDS=3) in 6/10 dogs, a higher frequency than this compound-morphine alone (AM, 1/10 dogs). | |

| This compound (0.05 mg/kg) + Methadone (0.25-0.75 mg/kg) | NDS (0-3) & SNS (0-10) | All methadone combinations resulted in intense sedation (NDS=3) in most dogs, significantly higher than this compound alone. Higher doses prolonged sedation duration. | |

| This compound (0.22 mg/kg IV) + Oxymorphone (0.22 mg/kg IV) | Behavioral Assessment | Produced marked sedation and lateral recumbency. Tranquilization was significantly better than with butorphanol at 90 and 105 minutes. | |

| This compound (0.22 mg/kg IM) + Butorphanol (0.22 mg/kg IM) | Behavioral Assessment | Achieved marked sedation and lateral recumbency, though analgesia was significantly less than with oxymorphone. |

Table 2: Cardiopulmonary Effects of this compound-Opioid Combinations

| Combination (Drug & Dose) | Route | Cardiovascular Effects | Respiratory Effects | Reference |

| This compound (0.05 mg/kg) + Morphine (0.5 mg/kg) | IM | Decreased blood pressure. Heart rate decreased after treatment and intubation. | Not specified as significantly altered. | |

| This compound (0.05 mg/kg) + Oxymorphone (0.1 mg/kg) | IV | Mean Arterial Pressure (MAP) was significantly lower with this compound combinations. Heart rate decreased. | Associated with significant decreases in pH and increases in PaCO2. | |

| This compound (0.22 mg/kg) + Butorphanol (0.22 mg/kg) | IV / IM | Heart rate and systolic arterial pressure decreased significantly over time. | Respiratory rate decreased significantly over time. No significant difference between IV and IM routes. | |

| This compound (0.22 mg/kg) + Oxymorphone (0.22 mg/kg) | IV | Heart rate and systolic arterial pressure decreased significantly over time. | Respiratory rate decreased significantly over time. | |

| This compound (0.05 mg/kg) + Methadone (0.25-0.75 mg/kg) | IM | Decreased blood pressure. | Mild respiratory acidosis was observed. | |

| This compound (0.005 mg/kg) + Hydromorphone (0.1 mg/kg) | IM | Cardiac index was significantly higher for this combination compared to hydromorphone-dexmedetomidine combinations. | Not specified as significantly altered. |

Experimental Protocols

Reproducible and standardized protocols are critical for evaluating the effects of neuroleptanalgesic agents. Below are a general experimental workflow and specific protocols for key assessments.

Protocol 1: General Protocol for Evaluating Neuroleptanalgesic Combinations

This protocol is a synthesized methodology based on common practices in the cited literature.

-

Animal Selection and Preparation:

-

Use healthy, adult dogs (e.g., Beagles, mixed-breeds) determined to be ASA physical status I or II.

-

Ensure animals are properly acclimated to the research environment to minimize stress-related variables.

-

Fast animals for an appropriate period (e.g., 12 hours) before the study, with water available ad libitum.

-

On the study day, place an intravenous catheter in a cephalic vein for potential supportive care.

-

-

Baseline Data Collection (T=0):

-

Allow the dog to rest quietly in a cage or on a table for 15-20 minutes.

-

Record baseline physiological parameters: heart rate (HR), respiratory rate (fR), non-invasive blood pressure (systolic, diastolic, mean), and rectal temperature.

-

Assess and record a baseline sedation score using a validated scale (see Protocol 2).

-

-

Drug Administration:

-

Administer the designated this compound-opioid combination via the specified route (e.g., deep intramuscular injection in the epaxial or quadriceps muscles).

-

In studies comparing simultaneous vs. sequential administration, the timing of injections should be precisely controlled.

-

-

Post-Administration Monitoring:

-

Record all physiological parameters and sedation scores at predefined intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes post-administration).

-

Continuously monitor the animal for any adverse effects, such as vomiting, excessive panting, dysphoria, or severe hypotension/bradycardia.

-

-

Data Analysis:

-

Analyze data for statistical significance. A repeated-measures analysis of variance (ANOVA) is often used to compare changes over time within and between treatment groups.

-

A p-value of <0.05 is typically considered significant.

-

Protocol 2: Sedation Scoring

Objective assessment of sedation is crucial. A numeric descriptive scale (NDS) or a composite scale is commonly used.

-

Objective: To quantify the level of sedation based on posture, responsiveness, and muscle tone.

-

Scoring System (Example based on NDS):

-

0 = No sedation: Alert, responsive, stands and walks normally.

-

1 = Mild sedation: Appears calm, may be lying down but lifts head, stands with minimal stimulation.

-

2 = Moderate sedation: Appears sleepy, in lateral recumbency but responsive to auditory or tactile stimulation, reluctant to stand.

-

3 = Intense sedation: Unresponsive to mild stimulation, in lateral recumbency with significant muscle relaxation, no attempt to stand.

-

-

Procedure:

-

Observe the dog undisturbed for 30 seconds to assess posture and alertness.

-

Make a mild auditory stimulus (e.g., a clap) and observe the response.

-

Approach the dog and assess its response to being encouraged to stand.

-

Gently assess jaw tone.

-

Assign a score based on the cumulative observations at each time point (e.g., T=0, T=15, T=30 min).

-

Protocol 3: Cardiopulmonary Monitoring

Monitoring cardiovascular and respiratory function is essential for safety and for quantifying the physiological effects of the drug combination.

-

Objective: To monitor heart rate, rhythm, blood pressure, respiratory rate, and oxygenation.

-

Equipment:

-

Stethoscope or Electrocardiogram (ECG) for heart rate and rhythm.

-

Doppler or oscillometric non-invasive blood pressure (NIBP) monitor.

-

Pulse oximeter for oxygen saturation (SpO2).

-

Thermometer.

-

-

Procedure:

-

Heart Rate (HR): Auscultate the heart or use an ECG. Record beats per minute. Note any arrhythmias. Normal for an anesthetized dog is ~60-120 bpm.

-

Blood Pressure (BP): Place an appropriately sized cuff (40% of limb circumference) on the thoracic or pelvic limb. Record systolic, diastolic, and mean arterial pressure (MAP). A systolic pressure below 80-90 mmHg may indicate hypotension requiring intervention.

-

Respiratory Rate (fR): Observe thoracic excursions for one minute. Normal for a sedated dog is typically 8-20 breaths per minute.

-

Oxygenation: Place a pulse oximeter probe on a non-pigmented, thin area like the tongue, lip, or prepuce. SpO2 should remain >95%.

-

Temperature: Monitor rectal temperature to detect hypothermia, a common side effect of sedation.

-

All parameters should be recorded at each predefined time point alongside sedation scores.

-

Conclusion

The combination of this compound and opioids provides effective and adjustable neuroleptanalgesia suitable for a wide range of applications in dogs. Researchers and drug development professionals should note that the degree of sedation and the magnitude of cardiopulmonary effects are dependent on the specific opioid chosen, the dose of each agent, and the route of administration. While combinations with full mu-agonists like hydromorphone, oxymorphone, and methadone tend to produce more profound sedation and analgesia, they may also be associated with more significant cardiovascular and respiratory depression compared to partial agonists like butorphanol. Therefore, careful selection of the opioid and diligent monitoring using standardized protocols are paramount to ensure animal welfare and the acquisition of high-quality, reproducible data.

References

Application Notes and Protocols for Acepromazine Administration in Equine Laminitis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of acepromazine in the context of equine laminitis research. This compound maleate, a phenothiazine derivative, is utilized for its sedative and vasodilatory properties.[1] Its primary mechanism of action involves the blockade of dopamine receptors in the central nervous system and alpha-1 adrenergic receptors in peripheral blood vessels, leading to sedation and vasodilation, respectively.[1][2] In the context of laminitis, this compound is investigated for its potential to improve digital blood flow.[3][4]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound administration in horses.

Table 1: Effects of Intravenous this compound on Equine Digital Hemodynamics

| Dosage (mg/kg) | Number of Horses | Parameter Measured | Baseline Value (Mean ± SD/SE) | Post-Administration Value (Mean ± SD/SE) | Time Point of Measurement | Study |

| 0.01 | 6 | Palmar Digital Arterial Blood Flow (ml/min) | Not specified | Significant prolonged increase | Not specified | Hunt et al. (1994) |

| 0.02 | 6 | Palmar Digital Arterial Blood Flow (ml/min) | Not specified | Significant prolonged increase | Not specified | Hunt et al. (1994) |

| 0.04 | 6 | Palmar Digital Arterial Blood Flow (ml/min) | Not specified | Significant prolonged increase | Not specified | Hunt et al. (1994) |

| 0.04 | 8 | Laminar Microvascular Blood Flow (% change from baseline) | 0 | Significant increase | 3, 5, 8, and 10 hours | Elliott et al. (2006) |

| 0.05 | 20 | Plasma this compound Concentration (ng/mL) | 0 | Peak at 5 minutes | 5 minutes | RMTC (2020) |

| 0.05 | 20 | Plasma HEPS* Concentration (ng/mL) | 0 | Peak at 20 minutes | 20 minutes | RMTC (2020) |

| 0.06 | Not Specified | Digital Arterial and Laminar Blood Flow | Not specified | Increase | Not specified | Mair & Lane (2001) |

| 0.1 | 5 | Systolic Arterial Pressure (% change) | 0 | Significant decrease | 45 minutes | D'Amico et al. (2016) |

| 0.1 | 5 | Median Artery Diameter (% change) | 0 | Significant increase | 45 minutes | D'Amico et al. (2016) |

| 0.1 | 5 | Median Artery Volumetric Flow (% change) | 0 | Significant increase | 45 minutes | D'Amico et al. (2016) |

*HEPS: 2-(1-hydroxyethyl) promazine sulfoxide, a major metabolite of this compound.

Table 2: Effects of Intramuscular this compound on Equine Hemodynamics

| Dosage (mg/kg) | Number of Horses | Parameter Measured | Baseline Value (Mean ± SD/SE) | Post-Administration Value (Mean ± SD/SE) | Time Point of Measurement | Study |

| 0.04 | 6 | Palmar Digital Arterial Blood Flow (ml/min) | Not specified | Significant increase from baseline, but not significantly different from saline control | Over 6 hours | Leise et al. (2007) |

| 0.04 | 6 | Transverse Facial Arterial Pressure (mmHg) | Not specified | Significantly lower than saline control | Over 6 hours | Leise et al. (2007) |

| 0.04 | 6 | Packed Cell Volume (%) | Not specified | Significant decrease from baseline | Over 6 hours | Leise et al. (2007) |

Table 3: Pharmacokinetics of Oral this compound in Horses

| Dosage (mg/kg) | Number of Horses | Parameter | Value (Mean) | Study |

| 0.5 | 6 | Bioavailability | 55.1% | Ball et al. (1993) |

| 0.5 | 6 | Time to Maximum Concentration (tmax) | 0.4 hours | Ball et al. (1993) |

| 0.5 | 6 | Maximum Concentration (Cmax) | 59 ng/mL | Ball et al. (1993) |

| 0.5 | 6 | Elimination Half-life | 6.04 hours | Ball et al. (1993) |

Experimental Protocols

Intravenous (IV) Administration Protocol

This protocol is based on methodologies described in studies evaluating the direct effects of IV this compound on digital hemodynamics.

1.1. Materials:

-

This compound maleate injectable solution (10 mg/mL)

-

Sterile saline solution (0.9% NaCl)

-

Sterile syringes and needles

-

Catheter for intravenous access (e.g., 14-gauge)

-

Clippers and surgical scrub for catheter placement

-

Heparinized saline for catheter flushing

-

Monitoring equipment (e.g., Doppler ultrasound for blood flow, arterial line for blood pressure)

1.2. Procedure:

-

Animal Preparation: Acclimatize the horse to the experimental setting to minimize stress-related physiological changes. Withhold feed for a minimum of 2 hours prior to the experiment.

-

Catheter Placement: Aseptically place an intravenous catheter in a jugular vein for drug administration and blood sampling.

-

Baseline Measurements: Record baseline physiological parameters for a minimum of 30 minutes prior to administration. This should include heart rate, respiratory rate, rectal temperature, systemic blood pressure, and digital blood flow.

-

Drug Preparation: Dilute the calculated dose of this compound in sterile saline to a final volume of 10-20 mL to facilitate slow administration. A common research dosage is 0.04 mg/kg.

-

Administration: Administer the diluted this compound solution as a slow intravenous injection over a period of 1-2 minutes.

-

Post-Administration Monitoring: Continuously monitor physiological parameters. Record measurements at predetermined intervals (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 12 hours) to capture the onset, peak, and duration of the drug's effects.

-

Data Collection: Record all data meticulously. Note any behavioral changes, such as the level of sedation.

Intramuscular (IM) Administration Protocol

This protocol is adapted from studies investigating the systemic and digital effects of IM this compound.

2.1. Materials:

-

This compound maleate injectable solution (10 mg/mL)

-

Sterile syringes and needles (e.g., 20-gauge, 1.5-inch)

-

Alcohol swabs

-

Monitoring equipment as described for the IV protocol

2.2. Procedure:

-

Animal Preparation: As described in the IV protocol.

-

Baseline Measurements: Record baseline data as for the IV protocol.

-

Dose Calculation: Calculate the required dose of this compound. A dosage of 0.04 mg/kg has been used in research settings.

-

Administration: Administer the this compound via deep intramuscular injection in a large muscle mass, such as the lateral cervical or semitendinosus muscles. Aseptically prepare the injection site with an alcohol swab.

-

Post-Administration Monitoring: Monitor and record physiological parameters at regular intervals (e.g., 15, 30, 60 minutes, and then hourly for at least 6 hours).

-

Data Collection: Record all measurements and any observed sedative effects.

Oral (PO) Administration Protocol

This protocol is based on pharmacokinetic studies of orally administered this compound.

3.1. Materials:

-